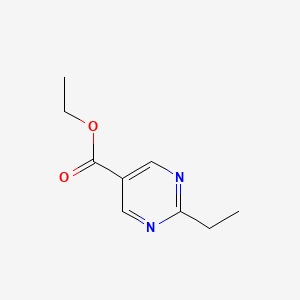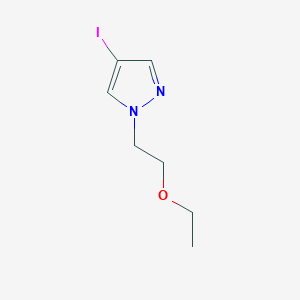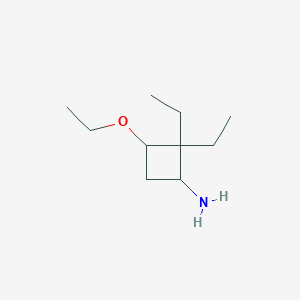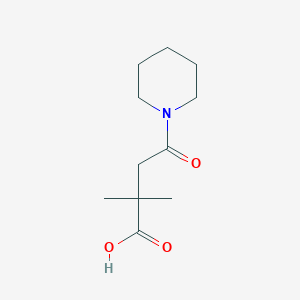
Ethyl 2-ethylpyrimidine-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-ethylpyrimidine-5-carboxylate is represented by the formula C9H12N2O2.Physical And Chemical Properties Analysis
Ethyl 2-ethylpyrimidine-5-carboxylate is a colorless to yellow sticky oil to semi-solid substance . It has a molecular weight of 180.21 and is stored at room temperature .Scientific Research Applications
Synthesis of Pharmacologically Active Molecules
- Ethyl 5-bromopyrimidine-4-carboxylate, synthesized via a Minisci reaction involving ethyl 2-ethylpyrimidine-5-carboxylate, is used for creating CK2 inhibitors like CX-5011. This demonstrates the compound's role in the preparation of molecules with pharmacological significance (Regan et al., 2012).
Microwave-mediated Synthesis of Novel Compounds
- Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, a derivative of ethyl 2-ethylpyrimidine-5-carboxylate, react under microwave irradiation to form novel pyrimido[1,2-a]pyrimidines. This application showcases the role of the compound in facilitating the development of new chemical entities (Eynde et al., 2001).
Antimicrobial Activity
- Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives, closely related to ethyl 2-ethylpyrimidine-5-carboxylate, are used to synthesize pyrimidine glycosides with potential antimicrobial activity. This highlights its potential in the field of drug development for antimicrobial purposes (El‐Sayed et al., 2008).
Catalysis in Chemical Reactions
- Ethyl 2-methyl-2,3-butadienoate, similar to ethyl 2-ethylpyrimidine-5-carboxylate, acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines. This illustrates the compound's role in catalyzing significant chemical reactions, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).
Formation of Novel Compounds via Reduction
- Complex metal hydrides are used to reduce ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates, akin to ethyl 2-ethylpyrimidine-5-carboxylate, to produce 1,6-dihydropyrimidines. This reduction process is critical for the creation of various novel compounds (Shadbolt & Ulbricht, 1968).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-ethylpyrimidine-5-carboxylate are not mentioned in the search results, it’s worth noting that research in the field of drug conjugates for cancer treatment is advancing with the application of new technologies . Pyrimidine derivatives, such as Ethyl 2-ethylpyrimidine-5-carboxylate, could potentially be part of this research direction.
properties
IUPAC Name |
ethyl 2-ethylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8-10-5-7(6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHABBPHXFNCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethylpyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1444076.png)










